molecular formula C17H21NO4 B1672521 Fenoterol CAS No. 13392-18-2

Fenoterol

カタログ番号: B1672521
CAS番号: 13392-18-2
分子量: 303.35 g/mol
InChIキー: LSLYOANBFKQKPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

フェノテロールは、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応は、化合物の構造を改変し、薬理学的特性を強化するために不可欠です。

一般的な試薬と条件

生成される主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、フェノテロールの酸化は、フェノール誘導体の生成につながる可能性がある一方で、還元はアルコール誘導体の生成につながる可能性があります .

科学研究への応用

フェノテロールは、さまざまな分野で幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Fenoterol is a resorcinol derivative that exhibits high selectivity for beta-2 adrenergic receptors. It effectively relaxes bronchial smooth muscle, leading to bronchodilation and improved airflow in patients with conditions like asthma and chronic obstructive pulmonary disease (COPD) . The compound can be administered via inhalation or orally, with inhalation being more effective in minimizing cardiovascular side effects .

Clinical Applications

1. Treatment of Asthma and COPD

  • This compound is indicated for the symptomatic treatment of asthma and bronchospasm associated with COPD. It is particularly effective in preventing exercise-induced bronchospasm in children .
  • Clinical trials have shown that this compound provides significant bronchodilation compared to placebo, with a prolonged duration of action relative to other common bronchodilators like salbutamol and terbutaline .

2. Combination Therapy

  • Recent studies have investigated the efficacy of this compound in combination with ipratropium bromide. This combination has been shown to enhance bronchodilation effects, demonstrating a significant increase in forced expiratory volume (FEV1) compared to monotherapy .

Efficacy Data

The following table summarizes key findings from clinical studies assessing the efficacy of this compound:

Study ReferenceTreatmentFEV1 Increase (%)Duration of Action (hours)Side Effects
This compound Inhalation36±19>6Minimal
This compound + Ipratropium38±19>6Similar to placebo
This compound Oral30±154-6Increased tremor

Case Studies

Case Study 1: Efficacy in Severe Asthma
A case-control study highlighted that this compound use in patients with severe asthma was linked to an increased risk of mortality when prescribed via metered dose inhalers. This finding emphasizes the need for cautious prescribing practices in high-risk populations .

Case Study 2: Combination Therapy Outcomes
In a clinical trial involving patients with moderate to severe COPD, the combination of this compound and ipratropium bromide was associated with a statistically significant improvement in lung function over monotherapy. The median time to peak effect was recorded at approximately 75-120 minutes post-administration .

生物活性

Fenoterol is a selective beta-2 adrenergic agonist widely utilized as a bronchodilator for the treatment of asthma and other obstructive airway diseases. Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and relevant case studies.

Pharmacodynamics

This compound exhibits a high selectivity for beta-2 adrenergic receptors, which are primarily located in the bronchial smooth muscle. Upon binding to these receptors, this compound induces muscle relaxation, thereby facilitating increased airflow to the lungs. The pharmacodynamic properties of this compound can be summarized as follows:

Property Description
Type Beta-2 adrenergic agonist
Mechanism Bronchodilation via beta-2 receptor stimulation
Onset of Action Approximately 2.3–4.6 minutes after inhalation
Duration of Action Exceeds 6 hours for most doses
Metabolism High first-pass metabolism; hepatic clearance

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in managing bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). A review highlighted that inhaled this compound significantly improves lung function compared to placebo and has a longer duration of action compared to other beta agonists like salbutamol and terbutaline .

Case Studies

  • Efficacy in Children : One study indicated that inhaled this compound effectively prevents exercise-induced asthma in children. The aerosolized form was particularly beneficial for terminating acute asthma attacks, showcasing its rapid bronchodilatory effects .
  • Comparison with Other Treatments : In a controlled trial comparing this compound with other bronchodilators, it was found that while all agents improved airway function, this compound provided a slightly greater maximum improvement in spirometric assessments .
  • Combination Therapy : Research involving the combination of this compound with ipratropium bromide demonstrated enhanced therapeutic outcomes. The combination therapy showed a log-linear dose-response relationship, indicating that combining these agents may optimize bronchodilation in patients with severe asthma .

Adverse Effects

While generally well-tolerated, this compound can cause side effects, particularly with oral administration. Common adverse effects include:

  • Fine muscle tremors
  • Tachycardia
  • Palpitations

Inhalation routes tend to minimize these side effects compared to oral administration .

特性

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLYOANBFKQKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1944-12-3 (hydrobromide)
Record name Fenoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023046
Record name Fenoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.62e-01 g/L
Record name Fenoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow.
Record name Fenoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13392-18-2
Record name Fenoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13392-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)-2-propanyl]amino}ethyl)-1,3-benzenediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.205.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fenoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222-223
Record name Fenoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

50 mg of micronised fenoterol HBr was dispersed uniformly in a solution of soy-bean lecithin (600 mg) 95% pure in 2 g of Arcton 11. The Arcton 11 was allowed to flash off, leaving behind a dispersion of fenoterol particles in lipid. To this dispersion, 5 g of micronised lactose was added. The resultant powder composition was tumbled in a ball-mill to ensure uniform mixing.
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
lecithin
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A sample of 75 mg of fenoterol HBr was dissolved in 1.5 mL of 95/5/0.05 CH3CN/isopropanol/HNEt2 and applied in 100 μL injections to a CHIRALPAK® AD-H 10×250 mm 5 μm semi-preparative column using a waters 2690 Separations Module, PDA set to 280 nm. The eluting solvent was 95/5/0.05 CH3CN/isopropanol/HNEt2, 5 mL/min. Retention times for (S,S) and (R,R) isomers were 4.8 min and 7.8 min, respectively.
Quantity
75 mg
Type
reactant
Reaction Step One
[Compound]
Name
95/5/0.05
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
CH3CN isopropanol HNEt2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CH3CN isopropanol HNEt2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoterol
Reactant of Route 2
Reactant of Route 2
Fenoterol
Reactant of Route 3
Fenoterol
Reactant of Route 4
Fenoterol
Reactant of Route 5
Fenoterol
Reactant of Route 6
Fenoterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。